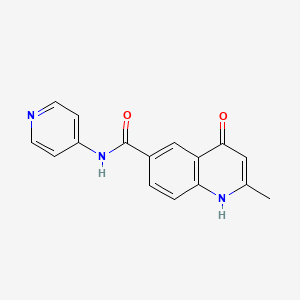

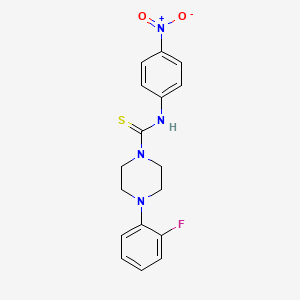

4-hydroxy-2-methyl-N-(pyridin-4-yl)quinoline-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-hydroxy-2-methyl-N-(pyridin-4-yl)quinoline-6-carboxamide” is a derivative of quinoline, a heterocyclic compound that has versatile applications in the fields of industrial and synthetic organic chemistry . Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .

Synthesis Analysis

Quinoline and its analogues can be synthesized using various protocols reported in the literature. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . It is an essential segment of both natural and synthetic compounds .Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions. For instance, bromination of (E)-1-allyl-4-hydroxy-2-oxo-N′-(pyridin-4-ylmethylene)-1,2-dihydroquinoline-3-carbohydrazide affords a light-orange crystalline perbromide precipitate, which rapidly decolorizes upon heating .Physical And Chemical Properties Analysis

Quinoline, also known as benzopyridine, is a well-known nitrogenous tertiary base . It is a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol .Scientific Research Applications

Polymorphic Modifications and Hypertension Remedies

A study on 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, which possesses strong diuretic properties, suggests its utility as a new hypertension remedy. The discovery of two polymorphic modifications of this compound points to its potential in creating more effective treatments for hypertension through varied formulations (S. Shishkina et al., 2018).

ATM Kinase Inhibition for Cancer Therapy

The development of novel 3-quinoline carboxamides as potent, selective, and orally bioavailable inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase has been reported. This advancement holds promise for cancer therapy, particularly in enhancing the efficacy of DNA damage-inducing agents like irinotecan in disease-relevant models (S. Degorce et al., 2016).

Targeted Delivery of Nitric Oxide

Research into N-(2-(bis(pyridin-2-ylmethyl)amino)ethyl)quinoline-2-carboxamides and similar compounds reveals their capacity to form coordinate bonds with metal ions. This feature is explored for targeted delivery of nitric oxide (NO) to biological sites, such as tumors, where NO release can be triggered by long-wavelength light. This approach has implications for targeted therapeutic strategies (Yi-Qiu Yang et al., 2017).

Cytotoxic Activity Against Cancer Cells

Carboxamide derivatives of benzo[b][1,6]naphthyridines have been synthesized and shown to possess potent cytotoxic activity against various cancer cell lines. This suggests the potential of quinoline derivatives in developing new anticancer drugs with high efficacy (L. Deady et al., 2003).

Antimicrobial Agents

A series of novel pyrazolo[3,4-d]pyrimidine derivatives, synthesized from 4-hydrazino-8-(trifluoromethyl)quinoline, demonstrated potential as antimicrobial agents. This underscores the versatility of quinoline derivatives in addressing bacterial and fungal infections (B. S. Holla et al., 2006).

Future Directions

Quinoline and its derivatives continue to be an area of interest due to their versatile applications in medicinal chemistry. Future research could focus on developing new synthesis protocols, exploring additional biological and pharmaceutical activities, and improving the yield and practicality of the reactions .

Mechanism of Action

Target of Action

It is known that 4-hydroxy-2-quinolones, a class of compounds to which our compound belongs, have interesting pharmaceutical and biological activities . They are valuable in drug research and development .

Mode of Action

Quinoline-2,4-diones, a related class of compounds, display different tautomeric forms between the carbonyl groups, ch 2 -3 and nh of the quinoline moiety . This could potentially influence the interaction of 4-hydroxy-2-methyl-N-(pyridin-4-yl)quinoline-6-carboxamide with its targets.

Biochemical Pathways

It is known that 4-hydroxy-2-quinolones have unique roles in natural and synthetic chemistry and their biologically and pharmacological activities . This suggests that they may interact with multiple biochemical pathways.

Result of Action

Related compounds such as quinoline-2,4-diones have been used to treat various conditions , suggesting that this compound may have similar effects.

Action Environment

It is known that the suzuki–miyaura coupling reaction, which is often used in the synthesis of similar compounds, is exceptionally mild and functional group tolerant . This suggests that the compound may be stable under a variety of environmental conditions.

Properties

IUPAC Name |

2-methyl-4-oxo-N-pyridin-4-yl-1H-quinoline-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2/c1-10-8-15(20)13-9-11(2-3-14(13)18-10)16(21)19-12-4-6-17-7-5-12/h2-9H,1H3,(H,18,20)(H,17,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHURPUPOTHENHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3-chlorophenyl)-6-((2,4-dimethylphenyl)amino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2573147.png)

![6-{[4-(2-chlorobenzoyl)piperazin-1-yl]sulfonyl}-3-isopropyl-1,3-benzothiazol-2(3H)-one](/img/structure/B2573160.png)

![2-ethoxy-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2573163.png)

![cyclopropyl(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2573167.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-phenylethyl)oxalamide](/img/structure/B2573168.png)

![3-[4-(4-Chlorobenzyl)piperazin-1-yl]propanoic acid](/img/structure/B2573169.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2573170.png)